molecular formula C6H4ClFO2S B12284814 Methyl 5-chloro-3-fluorothiophene-2-carboxylate CAS No. 919122-19-3

Methyl 5-chloro-3-fluorothiophene-2-carboxylate

Cat. No.: B12284814
CAS No.: 919122-19-3
M. Wt: 194.61 g/mol
InChI Key: ITFSQYMWWIUQGL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-fluorothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine, fluorine, and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-fluorothiophene-2-carboxylate typically involves the reaction of 5-chloro-3-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized thiophenes .

Scientific Research Applications

Methyl 5-chloro-3-fluorothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorothiophene-2-carboxylate
  • Methyl 3-fluorothiophene-2-carboxylate
  • Methyl 5-bromo-3-fluorothiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-fluorothiophene-2-carboxylate is unique due to the presence of both chlorine and fluorine substituents on the thiophene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

919122-19-3

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

IUPAC Name

methyl 5-chloro-3-fluorothiophene-2-carboxylate

InChI

InChI=1S/C6H4ClFO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3

InChI Key

ITFSQYMWWIUQGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)F

Origin of Product

United States

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